N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and two oxo groups, as well as an acetamide group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-chloronaphthalene, undergoes oxidation to form 3-chloro-1,4-naphthoquinone.
Amidation Reaction: The 3-chloro-1,4-naphthoquinone is then reacted with N-(2-phenylethyl)acetamide under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers may investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenylethyl group.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the phenylethyl group, which may confer specific properties such as increased lipophilicity or enhanced binding affinity to certain molecular targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIVLWGWCJTPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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